1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone is a complex organic compound that features a quinoline and triazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and triazine compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and triazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline and reduced triazine products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline and triazine oxides, while reduction may produce dihydroquinoline and reduced triazine derivatives.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone involves its interaction with molecular targets and pathways within biological systems. The quinoline and triazine moieties may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline moiety and have well-known biological activities.
Triazine Derivatives: Compounds like atrazine and cyanuric acid contain the triazine ring and are used in various industrial applications.
Uniqueness
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone is unique due to the combination of quinoline and triazine moieties in a single molecule. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18N4O2S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C20H18N4O2S/c25-17(24-12-6-10-14-7-4-5-11-16(14)24)13-27-20-21-19(26)18(22-23-20)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2,(H,21,23,26) |
InChI Key |
GCNRVBLPEZVIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.